molecular formula C8H10O4 B12630772 3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one CAS No. 921935-20-8

3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one

Cat. No.: B12630772
CAS No.: 921935-20-8
M. Wt: 170.16 g/mol
InChI Key: MSPBAQYXSOWWDC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one typically involves the cyclization of specific precursors under controlled conditions. One common method involves the reaction of methacrylic acid derivatives with cyclic compounds to form stable ester bonds . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.

Biology: This compound has potential applications in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways. Its structure can be used to design inhibitors or activators of specific enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one is unique due to its specific hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in certain synthetic and biological applications.

Properties

CAS No.

921935-20-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-hydroxy-1-methyl-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C8H10O4/c1-8-2-3-4(12-8)5(6(8)9)11-7(3)10/h3-6,9H,2H2,1H3

InChI Key

MSPBAQYXSOWWDC-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C(O1)C(C2O)OC3=O

Origin of Product

United States

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